molecular formula C17H17N3O2S2 B2754501 (4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897468-61-0

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2754501
CAS No.: 897468-61-0
M. Wt: 359.46
InChI Key: GGIHJPQICYCQHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H17N3O2S2 and its molecular weight is 359.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has demonstrated the synthesis of compounds incorporating benzothiazole and piperazine units showing variable and modest antimicrobial activities against a range of bacterial and fungal strains. For instance, Patel, Agravat, and Shaikh (2011) synthesized amide derivatives from acid chlorides and piperazine derivatives, which were screened for in vitro antimicrobial activity, revealing variable effectiveness against investigated strains (Patel, Agravat, & Shaikh, 2011). Similarly, compounds with a benzothiazole scaffold have been identified as new anti-mycobacterial chemotypes, with several derivatives showing low-micromolar range activity against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Anti-Inflammatory and Analgesic Agents

Another study explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory activity, along with analgesic and anti-inflammatory properties. This suggests the potential of structurally similar compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Selective Estrogen Receptor Modulators (SERMs)

Compounds featuring a benzothiazole moiety have also been explored for their potential as selective estrogen receptor modulators (SERMs), which possess estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus tissues. A derivative showing substantial increase in estrogen antagonist potency relative to raloxifene suggests the utility of these compounds in hormone-related therapies (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).

Receptor Targeting for Therapeutic Purposes

Further research has led to the discovery of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as potent antagonists for specific G protein-coupled receptors (GPCRs), highlighting the therapeutic potential of these structures in modulating receptor activity for various diseases (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Properties

IUPAC Name

[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIHJPQICYCQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.